Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride
Overview
Description
Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is an organic compound known for its intriguing chemical structure and potential applications across various scientific domains. This compound combines a cyclohexane ring with an amine group and a carboxylate group, making it a versatile molecule for a myriad of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride often begins with the cyclization of an appropriate diene precursor under acidic conditions to form the cyclohexane ring. Subsequent amination and carboxylation steps introduce the amino and carboxylate groups, respectively.
Industrial Production Methods: Industrial-scale production usually involves optimized reaction conditions for higher yields and purity. This might include the use of catalysts, precise temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction can lead to the formation of more simplified hydrocarbons or amines.
Substitution: Nucleophilic substitution reactions are common, where the amine or carboxylate groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction often employs hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed: The primary products from these reactions vary depending on the substituents introduced during the reaction process, leading to a diverse array of amides, esters, or secondary amines.
Scientific Research Applications
Chemistry: Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules, often serving as a building block in medicinal chemistry.
Biology: In biological research, it can act as a model compound to study the behavior of similar structures within biological systems.
Medicine: This compound may be investigated for its potential pharmaceutical applications, including drug development for conditions affecting the central nervous system.
Industry: It can be used in the manufacturing of specialty chemicals, where its unique functional groups make it valuable in material science applications.
Mechanism of Action
The compound's mechanism of action often involves binding to specific molecular targets, such as enzymes or receptors, affecting their activity. For example, the amino group can interact with acidic sites on proteins or enzymes, altering their conformation and function. The exact molecular pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Compared to similar compounds, Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride stands out due to its specific stereochemistry and functional group arrangement.
Similar Compounds Include:
Ethyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Propyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Butyl (1S,3S)-3-aminocyclohexane-1-carboxylate
Each of these compounds shares the cyclohexane core structure but varies in the alkyl chain length, affecting their physical properties and reactivity.
Properties
IUPAC Name |
methyl (1S,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCC[C@@H](C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461718-75-1 | |
Record name | Methyl (1S,3S)-3-aminocyclohexane-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.